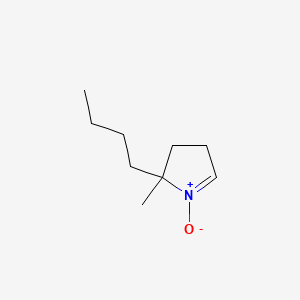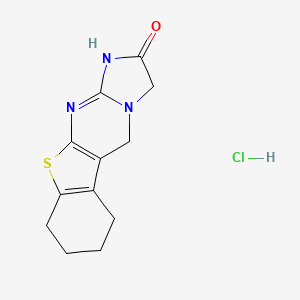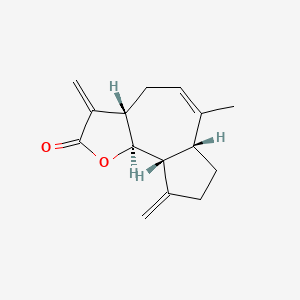
Eremanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eremanthin is a sesquiterpene lactone.
Applications De Recherche Scientifique
Antidiabetic and Antilipidemic Effects
Eremanthin, isolated from Costus speciosus, demonstrates significant hypoglycemic and hypolipidemic activities, making it a potential therapeutic agent for diabetes. In a study by Eliza, Daisy, Ignacimuthu, & Duraipandiyan (2009), eremanthin showed a dose-dependent reduction in plasma glucose levels and positive effects on various biochemical parameters in diabetic rats.
Anticancer Properties
Eremanthin has shown promising results as a potential anticancer agent. In vitro and in silico studies by AnitaRoy, Mary, Sabapathy, & Rajalakshmi (2020) highlight its effectiveness against breast cancer cell lines. Furthermore, Liu, Zhao, Song, Liu, & Kong (2020) reported its significant impact on human HeLa cervical cancer cells, suggesting its utility in cervical cancer treatment.
Antioxidant Activity
Eremanthin exhibits notable antioxidant properties. Eliza, Daisy, & Ignacimuthu (2010) demonstrated that eremanthin significantly reduces oxidative stress markers and enhances enzymatic activities related to oxidative defense in diabetic rats.
Non-Toxic Nature
A study on the genotoxicity of eremanthin by Dias, Takahashi, Sakamoto-Hojo, Vichnewski, & Sarti (1995) revealed that it does not show clastogenic effects on mammalian cells both in vivo and in vitro, indicating its non-toxic nature under tested conditions.
Propriétés
Numéro CAS |
37936-58-6 |
|---|---|
Nom du produit |
Eremanthin |
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
BWRZDLYJNURUHS-XUXIUFHCSA-N |
SMILES isomérique |
CC1=CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C |
SMILES |
CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |
SMILES canonique |
CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |
Autres numéros CAS |
37936-58-6 |
Synonymes |
eremanthin eremanthine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




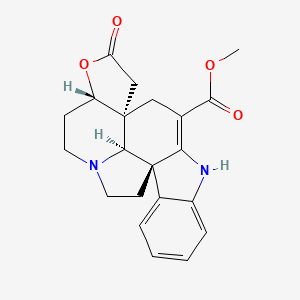
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)
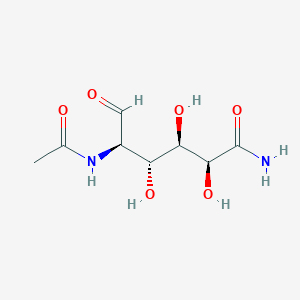
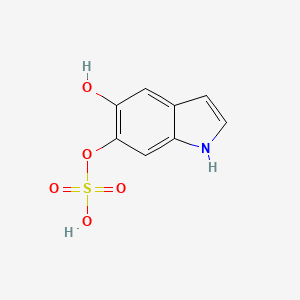

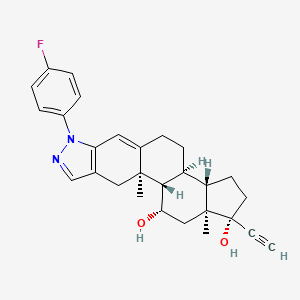

![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)
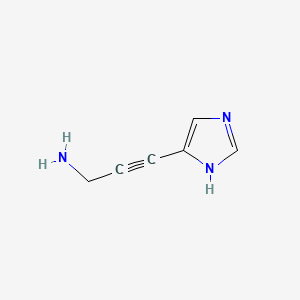
![2-[3-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-2-yl)butyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1213097.png)
